

Spectroscopic Profile of 6-fluoro-1H-indazol-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-fluoro-1H-indazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the compound **6-fluoro-1H-indazol-3-amine**. While specific experimental spectra for this compound are not readily available in the public domain, this document extrapolates expected values from known chemical principles and data from structurally similar compounds. It also outlines detailed experimental protocols for obtaining and interpreting this data, serving as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Chemical Structure and Properties

- IUPAC Name: **6-fluoro-1H-indazol-3-amine**
- CAS Number: 404827-75-4
- Molecular Formula: C₇H₆FN₃
- Molecular Weight: 151.14 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **6-fluoro-1H-indazol-3-amine**. These values are predicted based on the analysis of related indazole and aromatic amine structures.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~11.5 - 12.5	br s	-	N1-H
~7.5 - 7.8	m	-	H-4, H-7
~6.8 - 7.1	m	-	H-5
~5.0 - 5.5	br s	-	NH ₂

Note: The chemical shifts of the aromatic protons are influenced by the fluorine substituent and the amine group. The broad singlets for the N-H protons are due to solvent exchange and quadrupole broadening.

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~160 (d, $^1\text{JCF} \approx 240$ Hz)	C-6
~145	C-3
~140	C-7a
~120 (d, $^3\text{JCF} \approx 10$ Hz)	C-5
~115	C-3a
~110 (d, $^2\text{JCF} \approx 25$ Hz)	C-7
~100 (d, $^2\text{JCF} \approx 25$ Hz)	C-4

Note: The carbon spectrum will show characteristic splitting patterns due to coupling with the fluorine atom. The values for the coupling constants (J) are approximate.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretching (asymmetric and symmetric) of NH ₂
3200 - 3000	Medium	N-H stretching of indazole
1640 - 1600	Strong	N-H bending (scissoring) of NH ₂
1600 - 1450	Medium-Strong	C=C stretching (aromatic ring)
1250 - 1150	Strong	C-F stretching
1350 - 1250	Medium	C-N stretching

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Interpretation
152.06	[M+H] ⁺ (protonated molecule)
174.04	[M+Na] ⁺ (sodium adduct)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **6-fluoro-1H-indazol-3-amine**.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment (zg30).
- Number of Scans: 16-32
- Relaxation Delay: 2.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **6-fluoro-1H-indazol-3-amine** sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Mode: Transmittance or Absorbance

Data Analysis:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **6-fluoro-1H-indazol-3-amine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL with an appropriate solvent system for ESI, typically a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode.

Data Acquisition (Positive Ion Mode):

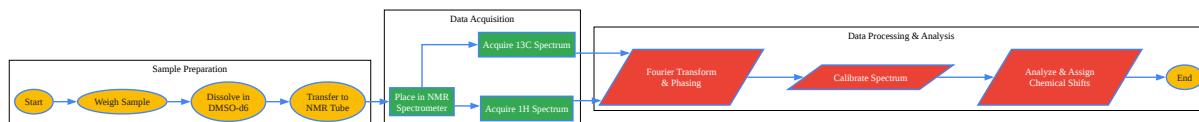
- Ionization Mode: Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 - 4.5 kV
- Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
- Drying Gas (N₂): Temperature and flow rate set to manufacturer's recommendations (e.g., 250-350 °C).
- Mass Range: m/z 50 - 500

Data Analysis:

- Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.
- Analyze other observed peaks for potential adducts (e.g., [M+Na]⁺) or fragment ions.
- The high-resolution data allows for the determination of the elemental composition of the parent ion and any significant fragments.

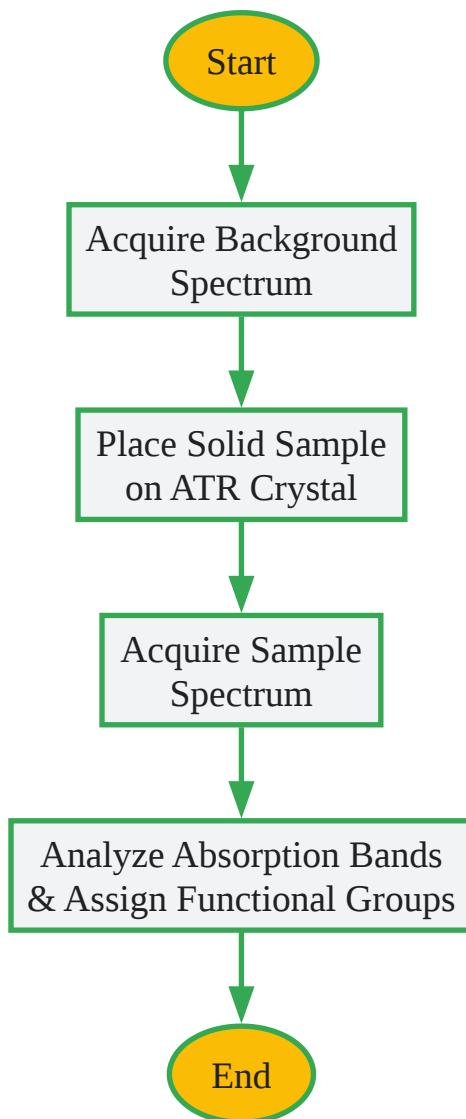
Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the spectroscopic analyses described above.



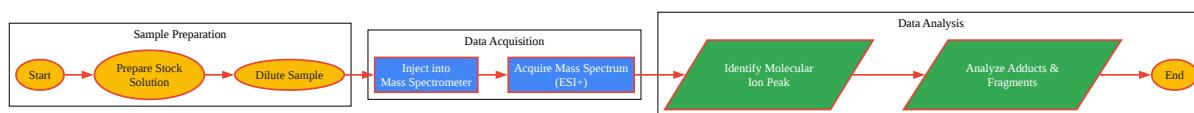
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Figure 1: General workflow for NMR spectroscopy.



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Figure 2: General workflow for IR spectroscopy.



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Figure 3: General workflow for Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-fluoro-1H-indazol-3-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1323484#spectroscopic-data-nmr-ir-ms-of-6-fluoro-1h-indazol-3-amine\]](https://www.benchchem.com/product/b1323484#spectroscopic-data-nmr-ir-ms-of-6-fluoro-1h-indazol-3-amine)

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